molecular formula C9H14O3 B1245919 Buergerinin F

Buergerinin F

Cat. No. B1245919
M. Wt: 170.21 g/mol
InChI Key: VDNOJCIJTVZCTC-VGMNWLOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Buergerinin F is a natural product found in Scrophularia buergeriana with data available.

Scientific Research Applications

Synthesis and Stereochemistry

  • Buergerinin F has been synthesized to establish its absolute stereochemistry. The synthesis was achieved in 15 steps and 9% overall yield from thymidine, demonstrating the complexity and potential of Buergerinin F as a research compound in organic chemistry (Jeong-seok Han & T. Lowary, 2003).

Structural Analysis

  • Two novel iridoids, including Buergerinin F, were identified and structurally characterized from Scrophularia buergeriana roots. This discovery highlights the unique carbon skeletons of these compounds and their potential bioactive properties (Shuang-jun Lin et al., 2000).

Methodology in Organic Synthesis

  • Buergerinin F's synthesis involved an enantioselective aldol reaction, demonstrating its application in developing methodologies for asymmetric synthesis in organic chemistry. This process highlights the compound's role in advancing synthetic techniques (Isamu Shiina et al., 2009).

Phytochemistry

  • A study on Scrophularia buergeriana Miq. led to the isolation of a new iridoid derivative named Buergerinin. The structural elucidation of this compound contributes to the field of phytochemistry, offering insights into the chemical diversity of plant-derived compounds (Xi-min Wu et al., 2014).

properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

(1S,5R,7S)-7-methyl-4,8,11-trioxatricyclo[5.3.1.01,5]undecane

InChI

InChI=1S/C9H14O3/c1-8-6-7-9(12-8,2-4-10-7)3-5-11-8/h7H,2-6H2,1H3/t7-,8+,9+/m1/s1

InChI Key

VDNOJCIJTVZCTC-VGMNWLOBSA-N

Isomeric SMILES

C[C@@]12C[C@@H]3[C@](O1)(CCO3)CCO2

Canonical SMILES

CC12CC3C(O1)(CCO3)CCO2

synonyms

buergerinin F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.